GW 9578 - 247923-29-1

GW 9578

Catalog Number: EVT-269217
CAS Number: 247923-29-1
Molecular Formula: C26H34F2N2O3S
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peroxisome proliferator-activated receptor α (PPARα) is a ligand-activated transcription factor found predominantly in the liver that is involved in the regulation of lipid homeostasis. Activation of PPARα results in expression of a variety of genes, particularly those involved in fatty acid β-oxidation, binding, and transport. 3 GW 9578 is a potent agonist of PPARα that activates the murine and human receptors with EC50 values of 0.005 and 0.05 µM, respectively. GW 9578 is highly selective for PPARα compared to PPARγ and PPARδ, which it activates in murine at EC50 values of 0.15 and 2.6 µM, respectively and in human at 1.0 and 1.4 µM, respectively. GW 9578 is a potent lipid lowering agent that may reduce insulin resistance. When 0.2 mg/kg GW 9578 was given orally once daily for three days, serum total LDL cholesterol was decreased 40-60% in male Sprague-Dawely rats. Obese Zucker rats treated with 5 mg/kg GW 9578 for nine days had markedly reduced serum insulin concentrations compared to controls.
GW 9578 is a potent agonist of PPARα that activates the murine and human receptors with EC50 values of 0.005 and 0.05 µM. GW 9578 is a potent lipid lowering agent that may reduce insulin resistance.
Overview

GW 9578 is an organic compound classified as a n-phenylurea, characterized by a phenyl group linked to one nitrogen atom of a urea group. Its chemical structure is represented by the molecular formula C_{24}H_{32}F_{2}N_{2}O and it has a molecular weight of 492.6 g/mol. The compound is associated with various scientific research applications, particularly in the fields of chemistry and biology, where it is used as a reagent in organic synthesis and studied for its biological activity and interactions with biomolecules .

Synthesis Analysis

The synthesis of GW 9578 involves multiple steps, starting with the preparation of a 2,4-difluorophenyl carbamoyl intermediate. This intermediate is then reacted with heptylamine to yield the heptylamino derivative. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. While detailed industrial production methods are not extensively documented, it is likely that large-scale syntheses would follow similar laboratory protocols with optimizations for efficiency.

Technical Details

  • Starting Materials: 2,4-difluorophenyl carbamoyl intermediate and heptylamine.
  • Reagents: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
  • Conditions: Reaction conditions vary depending on the specific synthetic route but generally involve temperature control and solvent choice to facilitate the reactions.
Molecular Structure Analysis

The molecular structure of GW 9578 can be described as follows:

  • Chemical Formula: C_{24}H_{32}F_{2}N_{2}O
  • Molecular Weight: 492.6 g/mol
  • Structural Features: The compound contains a phenyl group attached to a urea moiety, which contributes to its biological activity.

Data

  • CAS Number: 247923-29-1
  • DSSTOX Substance ID: DTXSID10179493
Chemical Reactions Analysis

GW 9578 can undergo several types of chemical reactions, including:

  • Oxidation: Typically involves adding oxygen or removing hydrogen, potentially yielding sulfoxides or sulfones.
  • Reduction: Involves adding hydrogen or removing oxygen, leading to products such as amines or alcohols.
  • Substitution Reactions: These involve replacing one atom or group of atoms with another, facilitated by various nucleophiles under specific conditions.

Technical Details

The choice of reagents and reaction conditions significantly influences the products formed. For example:

  • Oxidizing Agents: Potassium permanganate is commonly used.
  • Reducing Agents: Lithium aluminum hydride serves as a typical reducing agent.
  • Substitution Conditions: Vary based on the nucleophile and solvent used.
Mechanism of Action

GW 9578 acts primarily as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammatory responses. The binding of GW 9578 to PPARα induces conformational changes that enhance transcriptional activation of target genes involved in fatty acid oxidation and lipoprotein metabolism.

Process

  1. Binding: GW 9578 binds to the ligand-binding domain of PPARα.
  2. Conformational Change: This binding triggers a structural change in PPARα that allows it to recruit coactivators.
  3. Gene Activation: The activated receptor complex then binds to specific response elements in the promoter regions of target genes, enhancing their expression.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under standard laboratory conditions is generally good, although exposure to extreme pH or temperature may lead to degradation.
  • Reactivity: Reacts under specific conditions typical for compounds containing urea functionalities.
Applications

GW 9578 has several significant applications in scientific research:

  1. Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
  2. Biology: Investigated for its potential biological activity, particularly its role in modulating lipid metabolism through PPARα activation.
  3. Material Science: Explored for its potential use in developing new materials and chemical processes due to its unique properties .
Theoretical Frameworks for Pharmacological Target Identification

Ligand-Receptor Interaction Models in GW 9578 Research

GW 9578 (CAS 247923-29-1) is a potent, subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonist with significant lipid-lowering activity. Its ligand-receptor interactions are characterized by nanomolar potency and species-dependent binding affinity. Experimental data show EC₅₀ values of 5 nM for murine PPARα and 50 nM for human PPARα, indicating evolutionary variations in binding pocket architecture [2]. Cellular assays in HEK293 and HepG2 cells further validate its selectivity profile, with EC₅₀ values of 0.45 μM and 78 nM for human PPARα, respectively, while showing weaker agonism against PPARγ (EC₅₀ = 1–1.4 μM) and PPARδ (EC₅₀ = 0.15–1.4 μM) [2].

PPARα belongs to the nuclear receptor superfamily, featuring a Y-shaped ligand-binding pocket (LBP) divided into three sub-regions: the orthosteric AF-2 pocket near H12 (activation function-2 helix), and the Ω pocket comprising Arms II/III near the H2-H3 loop [5]. GW 9578's selectivity arises from its differential stabilization of these subpockets. Unlike pan-agonists, it preferentially engages Arm III residues (e.g., Cys276, Ser280, Tyr314) through hydrophobic contacts and hydrogen bonding, minimizing interactions with PPARγ-specific residues like Cys285 [5] [10].

Table 1: Binding Affinity Profile of GW 9578

Receptor SubtypeSpeciesEC₅₀ (nM)Cellular System
PPARαMurine5GAL4 transactivation
PPARαHuman50GAL4 transactivation
PPARαHuman78HepG2 PPAR-GAL4
PPARδHuman1400HeLa Gal4 reporter
PPARγHuman1000HeLa Gal4 reporter

Computational Docking Studies for Target Pathway Elucidation

Molecular docking simulations have been instrumental in mapping GW 9578's binding pose within PPARα. The compound adopts an extended conformation spanning 15 Å, with its carboxylic acid group forming salt bridges with Arg280 and Tyr314 in the AF-2 pocket, while the fluorophenyl moiety occupies Arm III of the Ω pocket [5]. Key interactions include:

  • Hydrogen bonding: Between the sulfonyl group and Tyr464 (H12) and His440 (H10)
  • Hydrophobic packing: Fluorophenyl ring insertion into a subpocket lined by Leu331, Phe318, and Leu321
  • Electrostatic complementarity: Negative electrostatic potential of the carboxylic acid with the cationic AF-2 region [5] [8].

Comparative docking against PPARγ reveals steric clashes with Leu330 (equivalent to PPARα's Phe318), explaining the 20-fold selectivity for PPARα. Virtual screening using PPARα homology models successfully enriches GW 9578-like chemotypes from compound libraries, demonstrating the predictive power of structure-based approaches. Rigid-receptor docking achieves RMSD values <2.0 Å relative to crystallographic poses when using high-resolution templates, though loop flexibility (particularly in Ω loop) remains challenging [8].

Table 2: Key Residues Governing GW 9578 Selectivity in PPARα

Binding SubpocketCritical ResiduesInteraction TypeFunctional Role
AF-2 PocketArg280, Tyr314, Tyr464H-bond/Salt bridgeH12 stabilization
Arm III (Ω Pocket)Phe318, Leu321, Leu331HydrophobicLigand occlusion
H3-Cys276 interfaceCys276, Ser280Van der WaalsSpecies selectivity
H2-H3 LoopMet330, Val332Shape complementarityΩ pocket access

Molecular Dynamics Simulations of GW 9578 Binding Mechanisms

Molecular dynamics (MD) simulations (50–100 ns duration) reveal that GW 9578 binding induces conformational stabilization of PPARα's H12 helix, a critical coactivator recruitment surface. Unrestrained simulations show ligand RMSD fluctuations <1.5 Å after equilibration, with key salt bridges (e.g., Arg280–carboxylate) maintained >90% of simulation time [6] [8]. The binding free energy (ΔG) calculated using the Binding Free Energy Estimator 2 (BFEE2) protocol ranges from –9.2 to –11.5 kcal/mol, consistent with experimental EC₅₀ values [6].

Essential dynamics analysis identifies two dominant motion modes:

  • Hinge-like movement between H3 and Ω loop (residues 270–290), facilitating ligand occlusion
  • Helical tightening of H12 (residues 450–470), reducing solvent accessibility by 40% [8].

When simulations incorporate membrane-embedded receptor models, GW 9578 exhibits reduced dissociation kinetics (koff = 0.05 s⁻¹) compared to bulk solvent (koff = 0.22 s⁻¹), emphasizing the role of membrane partitioning in ligand recruitment. Alchemical free energy perturbation (FEP) studies further quantify the impact of point mutations: Cys276Ala reduces binding affinity by 2.8 kcal/mol, while Phe318Leu (mimicking PPARγ) causes a 4.1 kcal/mol loss, rationalizing experimental selectivity data [6] [8].

Table 3: Molecular Dynamics Parameters for GW 9578-PPARα Complex

Simulation MetricValueMethod
Binding free energy (ΔG)–10.3 ± 0.8 kcal/molBFEE2/AMBER
Key H-bond persistence>90% (Tyr314-carboxylate)GROMACS 2020.3
H12 helical stabilityRMSF 0.6 Å (vs. 1.8 Å apo)CHARMM36m
Ligand RMSD (equilibrated)1.25 ± 0.3 ÅACEMD/OPLS-AA
Effect of Cys276Ala mutationΔΔG = +2.8 kcal/molFEP/CHARMM

Properties

CAS Number

247923-29-1

Product Name

GW 9578

IUPAC Name

2-[4-[2-[(2,4-difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid

Molecular Formula

C26H34F2N2O3S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C26H34F2N2O3S/c1-4-5-6-7-8-16-30(25(33)29-23-14-11-20(27)18-22(23)28)17-15-19-9-12-21(13-10-19)34-26(2,3)24(31)32/h9-14,18H,4-8,15-17H2,1-3H3,(H,29,33)(H,31,32)

InChI Key

KYQNYMXQHLMADB-UHFFFAOYSA-N

SMILES

CCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F

Solubility

Soluble in DMSO

Synonyms

GW 9578
GW-9578
GW9578

Canonical SMILES

CCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F

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